molecular formula C27H34N2O7 B600916 1,3-Bis(2-acetyl-4-butyramidophenoxy)-2-hydroxypropane CAS No. 1329613-31-1

1,3-Bis(2-acetyl-4-butyramidophenoxy)-2-hydroxypropane

Cat. No. B600916
M. Wt: 498.58
InChI Key:
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Description

1,3-Bis(2-acetyl-4-butyramidophenoxy)-2-hydroxypropane, also known as 2-acetyl-4-butyramidophenoxy-1,3-dihydroxypropane, is a chemical compound that has been studied extensively in recent years due to its potential applications in scientific research. This compound has been found to have several unique properties, including the ability to act as an inhibitor of enzymes, and its ability to bind to proteins and other molecules. Its use has been studied in a variety of fields, including biochemistry, pharmacology, and molecular biology.

Scientific Research Applications

Plasma Diacetolol Assessment

A study by Gourmel et al. (1981) discusses the metabolic pathways of Acebutolol into diacetolol, a compound with anti-arrhythmic and P-blocking properties. This research highlights the development of a radioimmunoassay for diacetolol, emphasizing its significance in pharmacological tests.

Anticancer Activities

Research by Saghatforoush et al. (2018) investigates the anticancer activities of a Schiff base ligand and its metal complexes. The study includes the examination of interactions with biomacromolecules and in vitro activities against human leukemia cell lines, highlighting potential applications in cancer treatment.

Synthesis and Characterization of Compounds

A study by Banaei et al. (2017) details the synthesis and characterization of new compounds related to 1,3-Bis(2-acetyl-4-butyramidophenoxy)-2-hydroxypropane. This research is significant for understanding the chemical properties and potential applications of these compounds.

Synthesis in the Manufacturing of Iodixanol

Research conducted by Priebe et al. (1995) discusses the synthesis of compounds during the manufacturing of iodixanol, an X-ray contrast agent. This study provides insights into the synthesis process and the physical and toxicological properties of the compounds involved.

Adhesive Polymers

A study by Moszner et al. (2006) focuses on the synthesis of 1,3-Bis(methacrylamido)propane-2-yl dihydrogen phosphate for adhesive polymers. The research explores its properties, including hydrolytic stability and adhesive qualities, particularly in dental applications.

Immobilized Metal-Ion Affinity Chromatography

Florio et al. (2012) describe an efficient synthesis of 1,3-bis(1,4,7-triazacyclonon-1-yl)-2-hydroxypropane, which is increasingly in demand for various applications including the preparation of stationary phases for immobilized metal-ion affinity chromatography of recombinant proteins. This study, detailed in Green Chemistry Letters and Reviews, emphasizes the compound's relevance in biochemical separations.

Environmental Remediation

A study by Liu et al. (2014) investigates the removal of environmental pollutants like phenol and catechol using modified montmorillonite. This research contributes to understanding how modified compounds can enhance the efficiency of pollutant removal, which is crucial in environmental remediation.

properties

IUPAC Name

N-[3-acetyl-4-[3-[2-acetyl-4-(butanoylamino)phenoxy]-2-hydroxypropoxy]phenyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N2O7/c1-5-7-26(33)28-19-9-11-24(22(13-19)17(3)30)35-15-21(32)16-36-25-12-10-20(14-23(25)18(4)31)29-27(34)8-6-2/h9-14,21,32H,5-8,15-16H2,1-4H3,(H,28,33)(H,29,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSBONHQVMSZXNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=C(C=C1)OCC(COC2=C(C=C(C=C2)NC(=O)CCC)C(=O)C)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00157881
Record name 1,3-Bis(2-acetyl- 4-butyramidophenoxy)-2-hydroxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00157881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(2-acetyl-4-butyramidophenoxy)-2-hydroxypropane

CAS RN

1329613-31-1
Record name 1,3-Bis(2-acetyl- 4-butyramidophenoxy)-2-hydroxypropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1329613311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Bis(2-acetyl- 4-butyramidophenoxy)-2-hydroxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00157881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-ACETYL-4-(3-(2-ACETYL-4-(BUTANOYLAMINO)PHENOXY)-2-HYDROXYPROPOXY)PHENYL)BUTANAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6S2RD291K0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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